molecular formula C8H7FN2O B1532218 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1237535-78-2

5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B1532218
CAS No.: 1237535-78-2
M. Wt: 166.15 g/mol
InChI Key: NOGFPJHXTCXVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a fluorinated heterocyclic compound with the molecular formula C8H7FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-fluoro-1,8-naphthyridin-2(1H)-one derivatives using suitable catalysts and reaction conditions to achieve the desired dihydro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its fluorine atom can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.

Biology: In biological research, this compound can be used as a tool to study biological processes and pathways. Its ability to interact with specific molecular targets makes it useful in the development of biochemical assays and probes.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties may enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound's fluorine atom often plays a crucial role in its biological activity.

Comparison with Similar Compounds

  • 5-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one

  • 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Uniqueness: 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is distinguished by its specific structural features, including the presence of a fluorine atom at the 5-position. This fluorine atom can significantly influence the compound's chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

5-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFPJHXTCXVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243345
Record name 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237535-78-2
Record name 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237535-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Reactant of Route 3
5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Reactant of Route 4
5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Reactant of Route 5
5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Reactant of Route 6
5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.